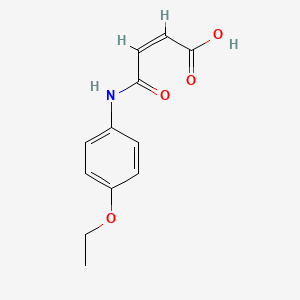
(Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid, also known as EPOB or compound 22, is a synthetic small molecule that has gained attention in the scientific community due to its potential therapeutic applications. EPOB is a member of the α,β-unsaturated ketone family, which has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid is through the activation of the Nrf2-ARE pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant defense and detoxification. (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid activates this pathway by modifying the Keap1 protein, which normally inhibits Nrf2. The modification of Keap1 by (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid leads to the dissociation of Nrf2 from Keap1 and its translocation to the nucleus, where it binds to the ARE and activates the expression of antioxidant and detoxification genes.
Effets Biochimiques Et Physiologiques
(Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid inhibits cell proliferation and induces apoptosis through the activation of the Nrf2-ARE pathway. Inflammation is also inhibited by (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid, as it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. In the brain, (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid is its specificity for the Nrf2-ARE pathway, which reduces the risk of off-target effects. Additionally, (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid is a small molecule that can easily penetrate cell membranes, making it an attractive candidate for drug development. However, one limitation of (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid is its relatively low potency, which may require higher doses for therapeutic efficacy. Additionally, the synthesis of (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid can be challenging, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid. One area of interest is in the development of (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid analogs with increased potency and selectivity for the Nrf2-ARE pathway. Additionally, the therapeutic potential of (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid in other diseases such as diabetes and cardiovascular disease should be explored. Finally, the use of (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid in combination with other drugs or therapies should be investigated to determine its potential synergistic effects.
Méthodes De Synthèse
The synthesis of (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid involves a series of chemical reactions starting with the condensation of ethyl 4-aminobenzoate with ethyl acetoacetate to form ethyl 4-((4-ethoxyphenyl)amino)-4-oxobutanoate. This intermediate is then subjected to a decarboxylation reaction to yield (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid. The overall yield of (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid is approximately 40%, and the purity can be increased through recrystallization.
Applications De Recherche Scientifique
(Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of the Nrf2-ARE pathway. Additionally, (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (Z)-4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoic acid has also been studied for its neuroprotective properties, as it has been shown to protect against oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(Z)-4-(4-ethoxyanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-17-10-5-3-9(4-6-10)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)/b8-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTIUWRMRAZPEN-FPLPWBNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethoxyphenyl)maleamic acid | |
CAS RN |
108087-84-9 |
Source


|
| Record name | 4'-ETHOXYMALEANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

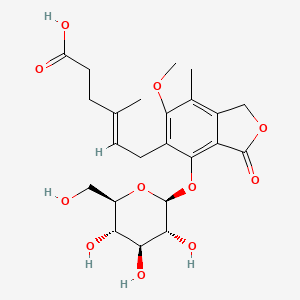
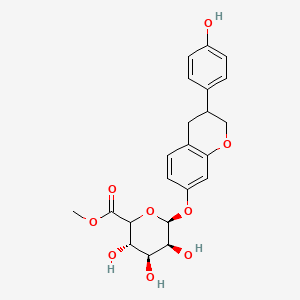
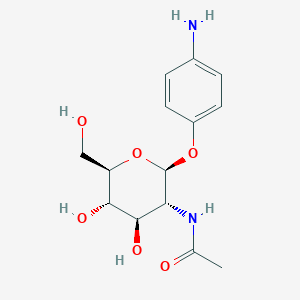


![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)
![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)
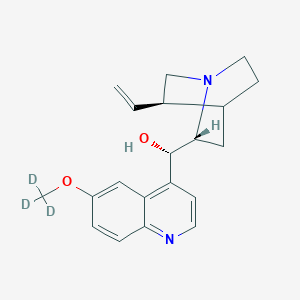
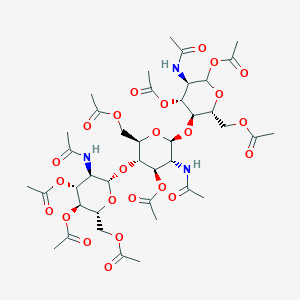
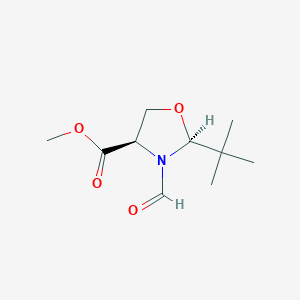
![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)